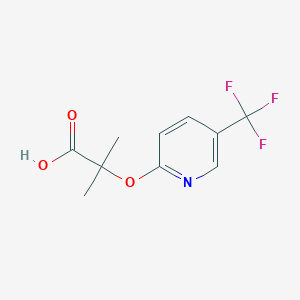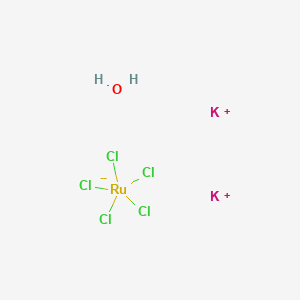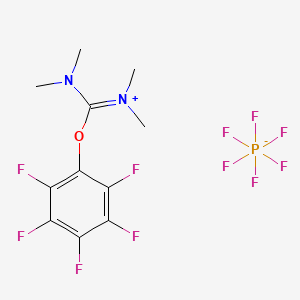
1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)
Descripción general
Descripción
“1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)” is a chemical compound with the CAS Number: 206190-14-9 . Its molecular weight is 428.19 and its molecular formula is C11H12F11N2OP . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is N-[(dimethylamino)(2,3,4,5,6-pentafluorophenoxy)methylene]-N-methylmethanaminium hexafluorophosphate . The Inchi Code for this compound is 1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of this nature are often used in acylation and decarboxylative cross-coupling reactions . They can also be used as activators in the Ni-catalyzed Negishi arylation, alkenylation, alkylation, and alkynylation reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, the boiling point data is not available .Aplicaciones Científicas De Investigación
Non-Stick Coating in Cookware
Field
Application
PTFE is widely used as a non-stick coating for pots and pans .
Method
The cookware is coated with PTFE, creating a smooth, non-reactive surface .
Medical Applications
Field
Application
PTFE is used in cardiovascular grafts, ligament replacements, and heart patches .
Method
Due to its biocompatibility, PTFE can be used in various medical procedures .
Engineering Applications
Field
Application
PTFE is used in seats, plugs, bearings, non-stick surfaces, and coatings for pipes, fittings, valve and pump parts .
Method
PTFE is applied as a coating or used in the manufacturing of these parts .
Automotive Industry
Field
Application
PTFE is used in various parts of vehicles due to its heat and chemical resistance .
Method
It is used in the manufacturing of seals, gaskets, and bearings .
Electronics Industry
Field
Application
PTFE is used in insulation for wiring and cable assemblies due to its excellent dielectric properties .
Method
The wires and cables are coated with PTFE to provide insulation .
Aerospace Industry
Field
Application
PTFE is used in various aerospace applications due to its high performance characteristics .
Method
It is used in seals, gaskets, linings, and insulation .
Wire Insulation
Application
PTFE is used as insulation for wiring due to its excellent dielectric properties .
Method
The wires are coated with PTFE to provide insulation .
Bearings and Seals
Field
Application
PTFE is used in the manufacturing of bearings and seals .
Method
The bearings and seals are made from PTFE due to its low friction and high durability .
Chemical Processing Equipment
Field
Application
PTFE’s resistance to chemical attack makes it a material of choice for seals, gaskets, and linings in chemical processing equipment .
Method
The equipment is coated or lined with PTFE to provide protection .
Automotive Parts
Application
PTFE is used in various parts of vehicles such as O-rings, gaskets, valve stem seals, shaft seals, linings for fuel hoses, power steering and transmission .
Method
These parts are made from PTFE due to its heat and chemical resistance .
Musical Instruments
Field
Application
PTFE is used in the manufacturing of certain musical instruments .
Method
The parts of the instruments that require low friction and high durability are made from PTFE .
Lubricants
Field
Application
PTFE is used as a lubricant in various industrial applications .
Method
Safety And Hazards
Propiedades
IUPAC Name |
[dimethylamino-(2,3,4,5,6-pentafluorophenoxy)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQFDAVRRJCRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)OC1=C(C(=C(C(=C1F)F)F)F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F11N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578786 | |
| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) | |
CAS RN |
206190-14-9 | |
| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorphenol-tetramethyluronium hexafluorophosphat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



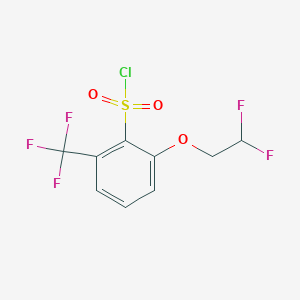

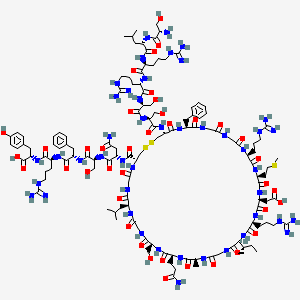
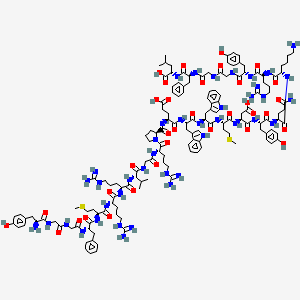
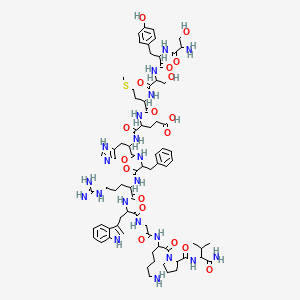
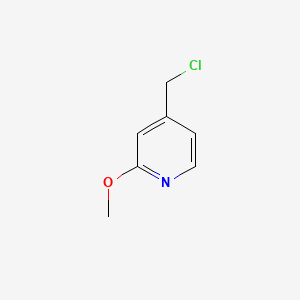
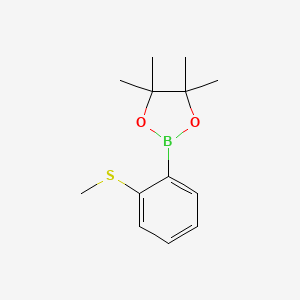
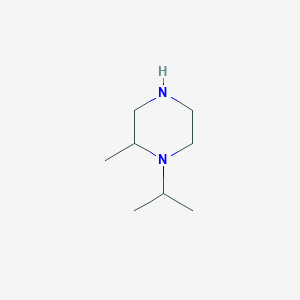

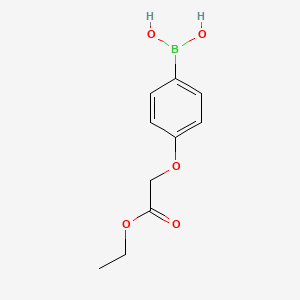
![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)

